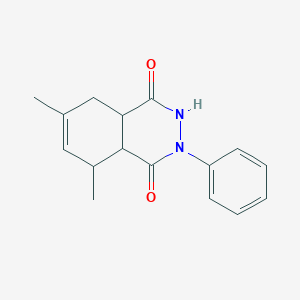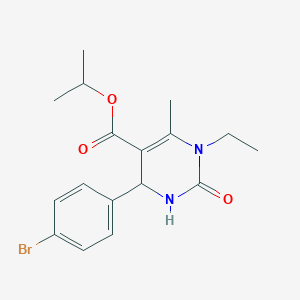
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as Ro 40-5967, is a potent and selective antagonist of the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has been extensively studied for its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 acts as a competitive antagonist at the glycine site of NMDA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the glycine site, 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 inhibits the activation of NMDA receptors, thereby reducing the influx of calcium ions and preventing the induction of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activity of various enzymes involved in the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in lab experiments is its high selectivity for the glycine site of NMDA receptors, which allows for more precise manipulation of synaptic transmission. However, one limitation is that it may not be suitable for studying the role of NMDA receptors in certain brain regions, as it may not readily cross the blood-brain barrier.
Future Directions
There are several future directions for research on 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967. One area of interest is its potential therapeutic applications in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its use as a tool for investigating the mechanisms underlying synaptic plasticity and learning and memory processes. Finally, further studies are needed to determine the optimal dosages and administration routes for 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to give the corresponding amide. The amide is then cyclized with phthalic anhydride in the presence of a base to form the pyrrolidinedione ring.
Scientific Research Applications
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been widely used in scientific research to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-8-17(9-13(12)2)21-18(22)11-15(19(21)23)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHKCKJSLGFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)


![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)